molecular formula C25H26N2O8S2 B3830430 N-[3-(2,4-dioxopentan-3-yl)-4-[(4-methoxyphenyl)sulfonylamino]phenyl]-4-methoxybenzenesulfonamide

N-[3-(2,4-dioxopentan-3-yl)-4-[(4-methoxyphenyl)sulfonylamino]phenyl]-4-methoxybenzenesulfonamide

Cat. No.: B3830430
M. Wt: 546.6 g/mol
InChI Key: WCRLOJCKQAARGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2,4-dioxopentan-3-yl)-4-[(4-methoxyphenyl)sulfonylamino]phenyl]-4-methoxybenzenesulfonamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,4-dioxopentan-3-yl)-4-[(4-methoxyphenyl)sulfonylamino]phenyl]-4-methoxybenzenesulfonamide typically involves multiple steps. The initial step often includes the formation of the 2,4-dioxopentan-3-yl group, which can be achieved through the reaction of acetylacetone with appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,4-dioxopentan-3-yl)-4-[(4-methoxyphenyl)sulfonylamino]phenyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[3-(2,4-dioxopentan-3-yl)-4-[(4-methoxyphenyl)sulfonylamino]phenyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects . The exact pathways and molecular targets are subjects of ongoing research .

Properties

IUPAC Name

N-[3-(2,4-dioxopentan-3-yl)-4-[(4-methoxyphenyl)sulfonylamino]phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O8S2/c1-16(28)25(17(2)29)23-15-18(26-36(30,31)21-10-6-19(34-3)7-11-21)5-14-24(23)27-37(32,33)22-12-8-20(35-4)9-13-22/h5-15,25-27H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRLOJCKQAARGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)NS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(2,4-dioxopentan-3-yl)-4-[(4-methoxyphenyl)sulfonylamino]phenyl]-4-methoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[3-(2,4-dioxopentan-3-yl)-4-[(4-methoxyphenyl)sulfonylamino]phenyl]-4-methoxybenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[3-(2,4-dioxopentan-3-yl)-4-[(4-methoxyphenyl)sulfonylamino]phenyl]-4-methoxybenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[3-(2,4-dioxopentan-3-yl)-4-[(4-methoxyphenyl)sulfonylamino]phenyl]-4-methoxybenzenesulfonamide
Reactant of Route 5
N-[3-(2,4-dioxopentan-3-yl)-4-[(4-methoxyphenyl)sulfonylamino]phenyl]-4-methoxybenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[3-(2,4-dioxopentan-3-yl)-4-[(4-methoxyphenyl)sulfonylamino]phenyl]-4-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.